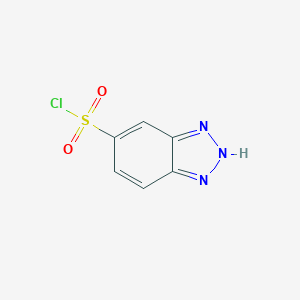

1H-Benzotriazole-6-sulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

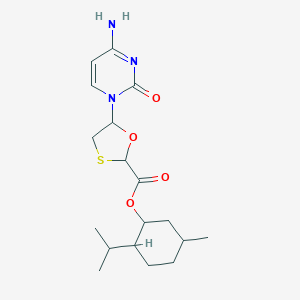

1H-Benzotriazole-6-sulfonyl Chloride is a compound that is related to a family of benzotriazole derivatives, which are known for their various applications in organic synthesis. While the specific compound 1H-Benzotriazole-6-sulfonyl Chloride is not directly mentioned in the provided papers, there are several related compounds that can give us insight into its potential characteristics and uses. For instance, benzotriazole derivatives are often used as intermediates in the synthesis of more complex molecules, as well as in the activation of carboxylic acids .

Synthesis Analysis

The synthesis of related benzotriazole compounds involves various methods, including the use of ionic liquids as catalysts for the synthesis of tetrahydropyridine , and the sequential Rh-catalyzed amidation and oxidation for the formation of 2-aryl-2H-benzotriazoles . Additionally, 1H-Benzotriazol-1-yl methanesulfonate has been used as a regioselective N-mesylating reagent, indicating the versatility of benzotriazole derivatives in selective functional group transformations .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. For example, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate features a benzothiazole moiety inclined to the 6-amidine group, with the entire assembly interconnected by hydrogen bonds into a three-dimensional network . This suggests that 1H-Benzotriazole-6-sulfonyl Chloride could also exhibit interesting structural characteristics conducive to forming bonds with other molecules.

Chemical Reactions Analysis

Benzotriazole derivatives participate in a variety of chemical reactions. Benzotriazol-1-yl-sulfonyl azide, for example, is used for diazotransfer and the preparation of azidoacylbenzotriazoles, which are useful for various acylations . Similarly, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . These reactions demonstrate the reactivity of the sulfonyl and benzotriazole groups, which is likely to be relevant for 1H-Benzotriazole-6-sulfonyl Chloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be inferred from their synthesis and reactions. For instance, the preparation of Benzothiazole-2-sulfonyl Chloride involves the use of sodium hypochlorite and low temperatures, suggesting that the sulfonyl chloride group is reactive and requires controlled conditions for handling . The solubility, stability, and reactivity of these compounds are important for their application in organic synthesis, as seen in the use of 1,3-disulfonic acid benzimidazolium chloride as a recyclable catalyst .

Wissenschaftliche Forschungsanwendungen

Synthesis of o-Sulfamidotriazobenzenes

1H-Benzotriazole derivatives, specifically 1,1'-sulfonylbis(benzotriazole), have been utilized in the synthesis of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. These compounds were achieved through reactions with secondary amines, showcasing the chemical's utility in creating sulfamides and benzotriazole derivatives under mild conditions (Katritzky et al., 2007).

Carbohydrates Alcohol Conversion

Another significant application involves the chloro-dehydroxylation of carbohydrates alcohol to yield chloride derivatives. The process employs benzotriazole-1-sulfonate, indicating its role in facilitating substitution reactions that lead to biologically active compounds or chiral synthones without the formation of side products (Azad & Saxena, 2013).

Diazotransfer and Azidoacylbenzotriazoles Preparation

Benzotriazol-1-yl-sulfonyl azide, a derivative of 1H-Benzotriazole-6-sulfonyl Chloride, has been identified as an efficient diazotransfer reagent. This compound facilitates the synthesis of N-(α-azidoacyl)benzotriazoles, which are crucial for various acylations, including amides, azido protected peptides, esters, ketones, and thioesters. This reagent offers a stable, crystalline, and easily available option for synthesizing a wide range of azides and diazo compounds (Katritzky et al., 2010).

Antimicrobial Agents Synthesis

Research on substituted benzotriazole derivatives has led to the development of novel N-substituted 2-(1H-Benzotriazol-1-yl)-acetohydrazide derivatives with significant antibacterial and antifungal activities. These compounds are synthesized from benzotriazole through a series of reactions involving ethyl chloroacetate and hydrazine hydrate, further reacting with different sulfonyl chlorides and benzoyl chlorides. This demonstrates the compound's potential in creating new antimicrobial agents (Patel, Garg, & Sen, 2012).

Coordination Chemistry

1H-Benzotriazole-6-sulfonyl Chloride derivatives have also found applications in coordination chemistry. For example, benzotriazole compounds have been utilized in capturing Dimroth azo/triazole intermediates by complexation to iridium, showcasing their relevance in the study of metal-organic frameworks and coordination compounds (Bohle, Chua, & Perepichka, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2H-benzotriazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCOCCEHDQASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569305 |

Source

|

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-sulfonyl Chloride | |

CAS RN |

70938-45-3 |

Source

|

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)